
2-Benzylidene-3,4-diethyl-6-methylcyclohex-3-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Benzylidene-3,4-diethyl-6-methylcyclohex-3-en-1-one is an organic compound with a complex structure that includes a benzylidene group attached to a cyclohexene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzylidene-3,4-diethyl-6-methylcyclohex-3-en-1-one can be achieved through various synthetic routes. One common method involves the Knoevenagel condensation reaction, where benzaldehyde reacts with a suitable methylene compound in the presence of a base catalyst . The reaction conditions typically include a solvent such as ethyl acetate and a catalyst like Ti-Al-Mg hydrotalcite. The reaction is carried out at a temperature of around 60°C for several hours to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The choice of catalysts and solvents can also be tailored to minimize environmental impact and reduce production costs.
化学反応の分析
Types of Reactions
2-Benzylidene-3,4-diethyl-6-methylcyclohex-3-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the cyclohexene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzylidene ketones, while reduction can produce benzyl derivatives.
科学的研究の応用
2-Benzylidene-3,4-diethyl-6-methylcyclohex-3-en-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Benzylidene-3,4-diethyl-6-methylcyclohex-3-en-1-one involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to inhibit certain enzymes and proteins involved in cancer cell proliferation . The compound’s structure allows it to bind to these targets, disrupting their normal function and leading to therapeutic effects.
類似化合物との比較
Similar Compounds
- 2-Benzylidene-6-(4-methylbenzylidene)cyclohexanone
- 2-[(E)-Benzylidene]-3,4-diethyl-6-methyl-3-cyclohexene-1-one
Uniqueness
2-Benzylidene-3,4-diethyl-6-methylcyclohex-3-en-1-one is unique due to its specific substitution pattern on the cyclohexene ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
特性
CAS番号 |
917774-40-4 |
|---|---|
分子式 |
C18H22O |
分子量 |
254.4 g/mol |
IUPAC名 |
2-benzylidene-3,4-diethyl-6-methylcyclohex-3-en-1-one |
InChI |
InChI=1S/C18H22O/c1-4-15-11-13(3)18(19)17(16(15)5-2)12-14-9-7-6-8-10-14/h6-10,12-13H,4-5,11H2,1-3H3 |
InChIキー |
VPQSQLJDLPCBRG-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C(=CC2=CC=CC=C2)C(=O)C(C1)C)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[[14-(Dicarboxymethylamino)-14-oxotetradecanoyl]amino]propanedioic acid](/img/structure/B12613341.png)

![N-[3-Hydroxy-5-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B12613357.png)
![4-{4-[2-(2-Methoxyethoxy)ethoxy]-5-methyl-1,3-thiazol-2-YL}benzoic acid](/img/structure/B12613365.png)
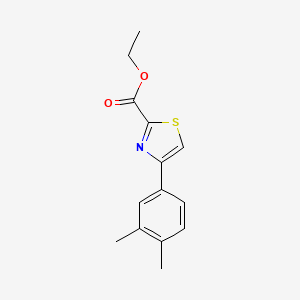
![(2R,3S,4S)-N-Methoxy-N,2,4-trimethyl-3-[(triethylsilyl)oxy]octa-5,7-dienamide](/img/structure/B12613382.png)
![N-Cyclopropyl-4-[4-(4-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B12613386.png)
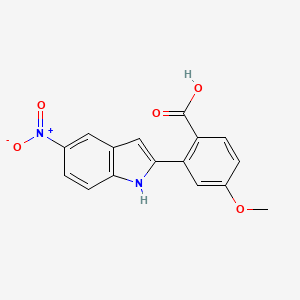
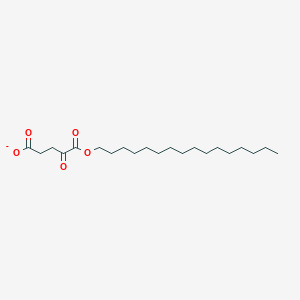
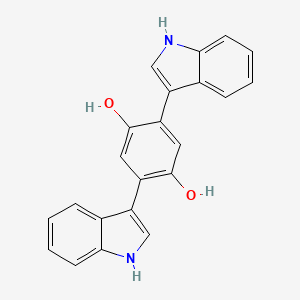
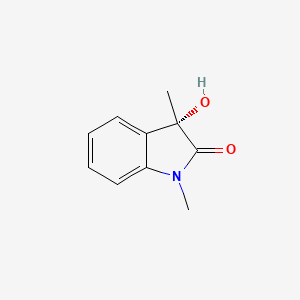
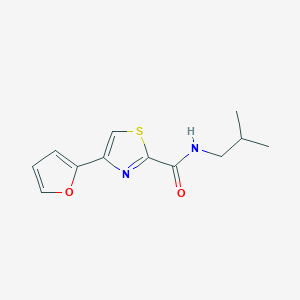
![{11-[(3-Phenylacryloyl)oxy]undecyl}phosphonic acid](/img/structure/B12613429.png)
